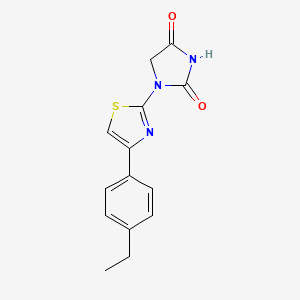![molecular formula C77H98O7 B14429311 5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol” is a highly complex organic molecule. Its structure suggests a large, multi-ring system with numerous tert-butyl groups and hydroxyl functionalities. Such compounds are often of interest in advanced organic chemistry and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would likely involve multiple steps, including:
Formation of the core structure: This could involve cyclization reactions to form the octacyclic framework.
Introduction of tert-butyl groups: This might be achieved through Friedel-Crafts alkylation or other alkylation methods.
Industrial Production Methods
Given the complexity, industrial production would require advanced techniques such as:
Automated synthesis: Using robotic systems to handle the multiple steps.
High-throughput screening: To optimize reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Catalysts: For substitution reactions, catalysts like AlCl3 (Aluminium chloride) might be used.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, hydrocarbons.
Substitution products: Various functionalized derivatives.
Scientific Research Applications
Chemistry
Materials Science: Due to its complex structure, it might be used in the development of new materials with unique properties.
Catalysis: The compound could serve as a catalyst or a catalyst precursor in organic reactions.
Biology and Medicine
Drug Development: Its unique structure might be explored for potential biological activity.
Biomolecular Research: It could be used as a model compound in studying complex molecular interactions.
Industry
Polymer Science: The compound might be used in the synthesis of advanced polymers.
Nanotechnology: Its structure could be beneficial in the design of nanoscale devices.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting membrane properties and functions.
Comparison with Similar Compounds
Similar Compounds
Other polycyclic compounds: Such as polycyclic aromatic hydrocarbons (PAHs).
Tert-butylated compounds: Like tert-butylbenzene.
Uniqueness
Structural Complexity: The compound’s unique multi-ring system and extensive tert-butylation set it apart from simpler polycyclic compounds.
Functional Diversity: The presence of multiple hydroxyl groups adds to its chemical versatility.
Properties
Molecular Formula |
C77H98O7 |
|---|---|
Molecular Weight |
1135.6 g/mol |
IUPAC Name |
5,11,17,23,29,35,41-heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol |
InChI |
InChI=1S/C77H98O7/c1-71(2,3)57-29-43-22-45-31-58(72(4,5)6)33-47(65(45)79)24-49-35-60(74(10,11)12)37-51(67(49)81)26-53-39-62(76(16,17)18)41-55(69(53)83)28-56-42-63(77(19,20)21)40-54(70(56)84)27-52-38-61(75(13,14)15)36-50(68(52)82)25-48-34-59(73(7,8)9)32-46(66(48)80)23-44(30-57)64(43)78/h29-42,78-84H,22-28H2,1-21H3 |
InChI Key |
LYBDZEQTWCZQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)C2)O)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


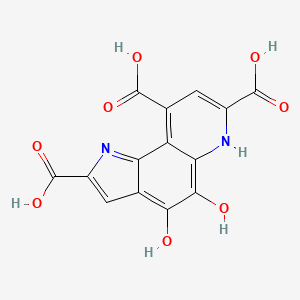

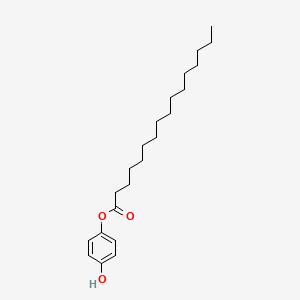
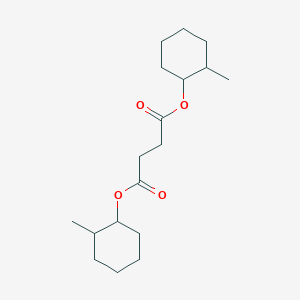
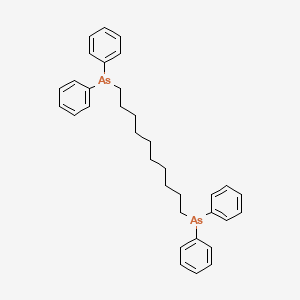

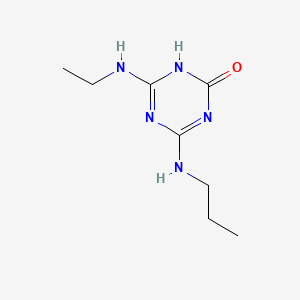
![5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine](/img/structure/B14429265.png)
![Methylenebis[(dichloromethyl)stannane]](/img/no-structure.png)
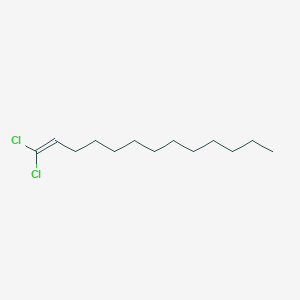

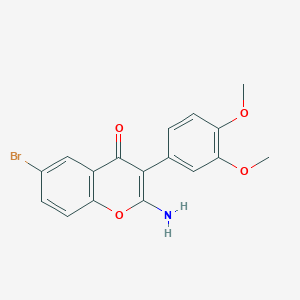
![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)
